Cyclexanone

Description

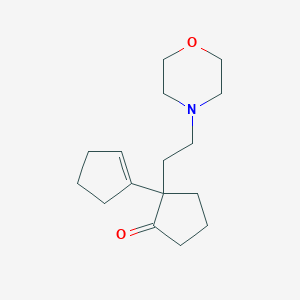

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopenten-1-yl)-2-(2-morpholin-4-ylethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c18-15-6-3-7-16(15,14-4-1-2-5-14)8-9-17-10-12-19-13-11-17/h4H,1-3,5-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOYUNPLUMKQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2(CCCC2=O)CCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934664 | |

| Record name | 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-52-7 | |

| Record name | 2-(1-Cyclopenten-1-yl)-2-[2-(4-morpholinyl)ethyl]cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclexanone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OU4KS37EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cyclohexanone and Its Derivatives

Established Industrial Production Pathways of Cyclohexanone (B45756)

The commercial production of cyclohexanone is dominated by three main processes: the oxidation of cyclohexane (B81311), the hydrogenation of phenol (B47542), and the dehydrogenation of cyclohexanol (B46403). These methods have been refined over decades to optimize yield and efficiency.

The oxidation of cyclohexane is a major industrial route for cyclohexanone production. researchgate.net This process typically involves the liquid-phase air oxidation of cyclohexane, which produces a mixture of cyclohexanol and cyclohexanone, often referred to as "KA oil" (ketone-alcohol oil). livescience.iointratec.us The reaction is generally carried out using a catalyst, such as cobalt salts (e.g., cobalt naphthenate, cobalt octoate), or through a non-catalytic process. google.com

The initial step of the catalyzed reaction involves the formation of cyclohexyl hydroperoxide from cyclohexane and air. google.com This intermediate is then decomposed, often with the aid of the catalyst, to yield cyclohexanone and cyclohexanol. google.com One of the challenges of this process is the low conversion rate of cyclohexane, which is typically kept low (around 3-5%) to maintain high selectivity and avoid the formation of byproducts. livescience.io Despite the low conversion, the yield of cyclohexanone can be less than 80%. livescience.io The process also generates a significant amount of refractory waste alkali liquor, posing environmental challenges. livescience.io

To improve efficiency, multi-step decomposition processes have been developed. For instance, a three-step process combining homogeneous catalytic decomposition with tert-butyl chromate (B82759) and heterogeneous catalytic decomposition with an alkaline aqueous sodium hydroxide (B78521) solution can achieve a total molar yield of 85%. guidechem.com

Table 1: Overview of Cyclohexane Oxidation Process

| Parameter | Description |

|---|---|

| Feedstock | Cyclohexane, Air |

| Primary Products | Cyclohexanone, Cyclohexanol (KA oil) |

| Catalysts | Cobalt salts (e.g., cobalt naphthenate), Boric acid, Metaboric acid google.com |

| Typical Conversion | 3-5% livescience.io |

| Selectivity | Total selectivity of cyclohexanol and cyclohexanone can reach 92% google.com |

| Challenges | Low single-pass conversion, byproduct formation, environmental concerns from waste streams livescience.io |

The hydrogenation of phenol offers a cleaner and more direct route to cyclohexanone. livescience.io This method can be performed in either a one-step or a two-step process. osti.gov The two-step process first involves the hydrogenation of phenol to cyclohexanol, which is then dehydrogenated to produce cyclohexanone. osti.gov The one-step process, which directly converts phenol to cyclohexanone, is more advantageous as it bypasses the endothermic dehydrogenation step. osti.gov

The direct hydrogenation of phenol is typically carried out in the vapor or liquid phase over a supported palladium catalyst. osti.govresearchgate.net Bifunctional catalysts, such as Pd/C-heteropoly acid, have shown high efficiency, achieving 100% phenol conversion and 93.6% selectivity to cyclohexanone under mild conditions (80 °C and 1.0 MPa hydrogen pressure). osti.gov The selectivity of the reaction is highly dependent on the properties of the catalyst. osti.gov This route is considered a greener process for cyclohexanone production. acs.org

While the phenol hydrogenation process boasts high yields (90-95%) and product purity with a shorter process flow, it can be energy-intensive due to the need to vaporize the phenol and methanol. livescience.io The availability and cost of phenol can also be a limiting factor for its industrial application. livescience.io

Table 2: Performance of Catalysts in Phenol Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) |

|---|---|---|---|---|

| Pd/C-heteropoly acid | 80 | 1.0 | 100 | 93.6 osti.gov |

| Alkali-metal-promoted Pd/TiO2 | 80 | 0.06 | 99 | 99 acs.org |

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial step in both the two-step phenol hydrogenation process and as a standalone industrial method. hep.com.cngoogle.com This endothermic reaction is governed by thermodynamic equilibrium and is typically performed in the gas phase. hep.com.cngoogle.com

Copper-based catalysts are widely studied and commercially used for this process due to their excellent catalytic performance at low temperatures. hep.com.cnresearchgate.net Other catalysts for this reaction include those based on copper and/or zinc, such as CuCrO₄·2CuO·2H₂O, CuMgO, CuZnO, and CuCrO. google.com The reaction is carried out in a fixed-bed reactor. acs.org An improved CuO-ZnO catalyst promoted with an alkali-metal compound has been shown to be stable in the presence of water and allows for high conversion efficiency with low byproduct formation. google.com

Advanced and Novel Synthetic Strategies

In addition to the established industrial methods, researchers are exploring innovative synthetic strategies for producing cyclohexanone and its derivatives, often focusing on milder reaction conditions and greater molecular complexity.

Photocatalysis has emerged as a powerful tool for organic synthesis. A tandem carbene and photoredox-catalyzed process has been developed for the convergent synthesis of substituted cycloalkanones through a formal [5+1] cycloaddition. nih.govchemrxiv.orgnih.govresearchgate.net This method utilizes two distinct photoredox cycles and involves a novel α-oxidation of benzylic ketones. nih.govnih.gov This approach offers a mild way to construct two contiguous C-C bonds, avoiding the need for strong bases or expensive metal catalysts. nih.govchemrxiv.orgnih.govresearchgate.net The utility of this methodology is highlighted by its ability to produce a variety of substituted cyclohexanone products that can be used to access scaffolds relevant to the pharmaceutical and materials industries. nih.gov

Tandem catalysis, where multiple catalytic transformations occur in a single pot, provides an efficient route to complex molecules from simple precursors. One such strategy involves a transition metal-catalyzed tandem sequence for the synthesis of aromatic ketones. pkusz.edu.cn This process can involve a osti.govosti.gov-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters. pkusz.edu.cnresearchgate.net Both silver(I) and gold(I) have been shown to be effective catalysts for this transformation. pkusz.edu.cn

Green Chemistry Approaches in Cyclohexanone Production

In response to the growing need for environmentally responsible chemical manufacturing, significant research has been directed toward developing greener synthetic routes for cyclohexanone. These approaches prioritize the use of non-toxic reagents and solvents, enhance energy efficiency, and minimize waste generation.

One-Pot Synthesis Methodologies

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, embodies key principles of green chemistry by reducing solvent usage, purification steps, and waste. scirp.org Researchers have developed multi-step one-pot processes for creating cyclohexanone derivatives, such as cyclohexanecarbonitrile (B123593) from cyclohexanone, using environmentally benign oxidants like sodium hypochlorite (B82951) or hydrogen peroxide. scirp.org These methods can be designed to proceed in a single solvent, like methanol, which can be recycled along with other auxiliaries such as cyclohexane and copper catalysts. scirp.org

For instance, a one-pot reaction to produce cyclohexanone oxime from nitrobenzene (B124822) has been demonstrated with a 97% yield. rsc.org This process utilizes a bifunctional palladium and gold nanoparticle catalyst on carbon and is conducted under hydrogen at 60°C. rsc.org Another approach involves the biocatalytic one-pot synthesis of 6-aminohexanoic acid from cyclohexane, employing engineered microorganisms. proquest.comnih.gov This method highlights the potential of biotechnology to create sustainable synthetic pathways with high substrate conversion and product yield under mild conditions. proquest.comnih.gov

Utilization of Non-Precious Catalysts

The replacement of precious metal catalysts (e.g., palladium, rhodium, ruthenium) with abundant and less toxic alternatives is a central goal of green chemistry. mdpi.com Non-precious metals like copper, iron, and nickel have shown significant promise in catalytic processes for cyclohexanone production.

Copper-based catalysts, for example, are effective for the dehydrogenation of cyclohexanol to cyclohexanone. google.comias.ac.in Highly active and selective copper catalysts can be prepared by dispersing fine copper particles on a high-surface-area silica (B1680970) carrier. google.com The performance of these catalysts is influenced by factors such as copper loading and particle size. google.comias.ac.in Similarly, iron-based catalysts, such as ferrous sulfate, have been used for the catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol using hydrogen peroxide as the oxidant. researchgate.net Studies have shown that reaction parameters like temperature, solvent, and catalyst amount can be optimized to achieve high conversion and selectivity. researchgate.net Nickel, another earth-abundant metal, has been used in bimetallic catalysts with rhodium for the reductive amination of cyclohexanone, demonstrating enhanced catalytic activity without compromising selectivity. mdpi.com

| Catalyst | Reaction Type | Substrate | Oxidant/Reagent | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Copper on Silica | Dehydrogenation | Cyclohexanol | - | - | High | google.com |

| Cu/SBA-15 | Dehydrogenation | Cyclohexanol | - | ~95 | ~99 | ias.ac.in |

| Ferrous Sulfate | Oxidation | Cyclohexane | H₂O₂ | 35.35 | 94.06 (to cyclohexanone and cyclohexanol) | researchgate.net |

| 2 wt.% NiRh/SiO₂ | Reductive Amination | Cyclohexanone | NH₃, H₂ | 99.8 | 96.6 (to cyclohexylamine) | mdpi.com |

Asymmetric Synthesis of Chiral Cyclohexanone Skeletons

The synthesis of chiral cyclohexanone derivatives is of paramount importance due to their role as key building blocks in the creation of pharmaceuticals and natural products. Asymmetric catalysis offers efficient routes to these enantiomerically enriched compounds.

Enantioselective Isomerization Reactions of Cyclohexenones

Asymmetric isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated chiral isomers is a powerful strategy for generating chiral cyclohexenone skeletons. nih.gov This transformation can be achieved with high enantioselectivity using organocatalysts. For example, newly designed chiral diamine catalysts derived from cinchona alkaloids have been successfully employed for this purpose. nih.gov These catalysts operate through a cooperative iminium-base catalysis mechanism. nih.gov The desymmetrization of prochiral 1,3-cyclohexanediones through organocatalyzed isomerization can also produce chiral lactones with multiple stereocenters in high enantiomeric and diastereomeric ratios. semanticscholar.org

Palladium-Catalyzed Asymmetric Transformations

Palladium catalysis has emerged as a versatile tool for the asymmetric synthesis of chiral cyclohexanones. acs.orgresearchgate.net One notable approach involves the palladium-catalyzed asymmetric [4+2] cycloaddition of a carbonylogous 1,4-dipole, generated in situ, with electron-deficient alkenes. acs.orgresearchgate.net This method provides efficient access to chiral cyclohexanones. The use of chiral phosphoramidite (B1245037) ligands is crucial for achieving high enantioselectivity in these transformations. acs.org

Another powerful palladium-catalyzed method is the asymmetric allylic alkylation. nih.gov This has been applied to the oxidative desymmetrization of meso-dibenzoates to yield γ-benzoyloxy cycloalkenones with excellent enantioselectivity. nih.govrsc.org These products serve as versatile precursors for a wide range of substituted chiral cycloalkenones. nih.gov

| Reaction Type | Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | Carbonylogous 1,4-dipole precursor | Palladium / C2-unsymmetric phosphoramidite | - | - | acs.orgresearchgate.net |

| Oxidative Desymmetrization | meso-dibenzoates | Palladium / Chiral ligand | Good | Excellent | nih.govrsc.org |

| Asymmetric Alkylation | β-ketoesters | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX (L1) | 94 | 84 | nih.gov |

Organocatalytic Construction of Chiral Cyclohexenone Skeletons

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has become a "third pillar" of enantioselective catalysis alongside biocatalysis and metal catalysis. rsc.org It offers a powerful and often more sustainable alternative for the construction of chiral molecules.

A classic example is the (S)-proline-catalyzed intramolecular aldol (B89426) cyclization-dehydration cascade of triketones, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. rsc.orgwikipedia.org This reaction provides access to chiral cyclohex-2-enone skeletons. rsc.org Proline and its derivatives have been extensively used to catalyze a variety of asymmetric reactions, including Michael additions, to construct chiral cyclohexanone frameworks. mdpi.comlibretexts.org The mechanism often involves the formation of an enamine intermediate from the ketone and the proline catalyst, which then reacts enantioselectively. wikipedia.orglibretexts.org The bifunctional nature of proline, possessing both an acidic and a basic site, is key to its catalytic activity and stereocontrol. libretexts.org

| Reaction Type | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Intramolecular Aldol Cyclization | (S)-Proline | Triketones | Good | >90 (in some cases) | rsc.org |

| Michael Addition | L-proline based Chiral Ionic Liquids | Cyclohexanone and trans-nitrostyrene | - | up to 97 | mdpi.com |

| Aldol Cyclization-Dehydration | Proline | Acyclic 4-substituted 2,6-heptandiones | Moderate | Moderate | rsc.org |

Enantioselective Desymmetrization Strategies for Prochiral Cyclohexadienones

The desymmetrization of prochiral cyclohexadienones represents a powerful strategy for the asymmetric synthesis of complex molecular architectures. This approach transforms achiral, symmetrically substituted cyclohexadienones into chiral, enantioenriched products, efficiently constructing multiple stereocenters in a single step. A variety of catalytic systems, including organocatalysis, biocatalysis, and transition metal catalysis, have been developed to achieve this transformation with high levels of stereocontrol. These methods are crucial for accessing key intermediates for the synthesis of natural products and biologically active molecules. nih.govscispace.com

Organocatalytic Strategies

Organocatalysis has emerged as a prominent tool for the enantioselective desymmetrization of cyclohexadienones. These methods often utilize small organic molecules, such as amines and phosphines, to catalyze a range of transformations with high enantioselectivity.

One notable strategy involves the intramolecular Michael addition. For instance, a cyclohexanediamine-derived primary amine organocatalyst has been successfully employed in the desymmetrization of prochiral cyclohexanone derivatives that have an α,β-unsaturated ester moiety. This reaction yields bicyclic products with three stereogenic centers as single diastereoisomers, achieving high enantioselectivity (83–99% ee) and good yields (60–90%). nih.gov The reaction proceeds via enamine catalysis, where the catalyst and substrate form a chair-shaped transition state that dictates the endo selectivity. nih.gov

Another powerful organocatalytic method is the intramolecular Rauhut–Currier (RC) reaction. The desymmetrization of cyclohexadienones tethered to an allenoate can be catalyzed by β-isocupreidine (β-ICD), a Cinchona alkaloid derivative. scispace.comresearchgate.net This process smoothly affords bicyclic lactones in high yields (up to 96%) and excellent enantiomeric excesses (up to 96% ee) with a catalyst loading as low as 1 mol%. scispace.com

Phase-transfer catalysis using Cinchona alkaloid-derived ammonium (B1175870) salts has also been applied to the intramolecular Michael addition of cyclohexadienones tethered to malonates. This methodology produces bicyclic lactones with enantiomeric ratios as high as 91:9. core.ac.uk Furthermore, asymmetric sulfa-Michael additions have been reported, where spirocyclic oxindole (B195798) substrates react with aryl sulfides in the presence of a bifunctional thiourea (B124793) catalyst to give products in high yields and enantioselectivity. nih.gov

The intermolecular Diels-Alder reaction represents another avenue for the organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones, catalyzed by chiral phosphoric acid. rsc.org

Table 1: Organocatalytic Desymmetrization of Prochiral Cyclohexadienones

| Reaction Type | Catalyst | Substrate Type | Product | Yield (%) | Enantioselectivity (ee/er) |

|---|---|---|---|---|---|

| Intramolecular Michael Addition | Cyclohexanediamine-derived primary amine | Cyclohexanone with α,β-unsaturated ester | 2-Azabicyclo[3.3.1]nonane derivative | 60-90 | 83-99% ee |

| Intramolecular Rauhut-Currier | β-Isocupreidine (β-ICD) | Allene-tethered cyclohexadienone | Bicyclic lactone | up to 96 | up to 96% ee |

| Intramolecular Michael Addition | Cinchona alkaloid-derived ammonium salt | Malonate-tethered cyclohexadienone | Bicyclic lactone | Not specified | up to 91:9 er |

| Intermolecular Diels-Alder | Chiral phosphoric acid | 4,4-Disubstituted cyclohexadienone | Cycloaddition adduct | Not specified | Not specified |

| Asymmetric Sulfa-Michael Addition | Bifunctional thiourea | Spirocyclic oxindole cyclohexadienone | Aryl sulfide (B99878) adduct | High | High |

Biocatalytic Desymmetrization

Biocatalysis offers an environmentally benign and highly selective alternative for the desymmetrization of cyclohexadienones. acs.org Enzymes, particularly ene-reductases from the Old Yellow Enzyme (OYE) family, have been employed for the asymmetric reduction of one of the two enantiotopic double bonds in prochiral 2,5-cyclohexadienones. rsc.orgnih.gov

The ene-reductase YqjM from Bacillus subtilis has been shown to effectively catalyze the desymmetrization of various 4,4-disubstituted 2,5-cyclohexadienones, producing chiral cyclohexenones with quaternary all-carbon stereocenters. rsc.orgnih.gov This enzymatic reduction demonstrates high enantioselectivity, often exceeding 99% ee, which surpasses many transition-metal-catalyzed methods. acs.org For example, the desymmetrization of 4-methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134) using YqjM yielded the corresponding chiral cyclohexenone with >99% ee. acs.org The high degree of stereocontrol is attributed to the chiral environment of the enzyme's active site. acs.org

Similarly, the ene-reductase OPR3 has been used for the efficient synthesis of chiral 4,4-disubstituted 2-cyclohexenones via this desymmetrizing hydrogenation strategy. nih.govfigshare.com These biocatalytic transformations generate valuable quaternary stereocenters with excellent enantioselectivities. acs.orgnih.gov

Table 2: Biocatalytic Desymmetrization of Prochiral Cyclohexadienones

| Enzyme (Ene-Reductase) | Substrate | Product | Yield (%) | Enantioselectivity (ee) |

|---|---|---|---|---|

| Bacillus subtilis YqjM | 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | (S)-4-Methyl-4-phenyl-cyclohex-2-enone | 72 | >99% |

| YqjM | 4-(4-Fluorophenyl)-4-methyl-cyclohexa-2,5-dienone | (S)-4-(4-Fluorophenyl)-4-methyl-cyclohex-2-enone | 43 | >99% |

| YqjM | 4-(4-Chlorophenyl)-4-methyl-cyclohexa-2,5-dienone | (S)-4-(4-Chlorophenyl)-4-methyl-cyclohex-2-enone | 41 | >99% |

| OPR3 | 4,4-Disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | Not specified | up to >99% |

Transition Metal-Catalyzed Strategies

Transition metal catalysis provides a diverse set of reactions for the desymmetrization of cyclohexadienones. The first example of such a transformation was a Heck reaction reported in 1993. nih.gov Since then, various other methods have been developed.

One approach is the enantioselective reduction of prochiral 4,4-disubstituted 2,5-cyclohexadienones to chiral 2-cyclohexenones. This has been achieved using a chiral bisphosphine-CuI complex in conjunction with a diisobutylaluminum hydride-hexamethylphosphoric triamide complex. nih.gov This method provides access to key bicyclic intermediates for natural product synthesis. nih.gov Another reduction was accomplished using a chiral Rh catalyst with a pincer ligand, affording 2-cyclohexenones in up to 77% ee. nih.gov

Palladium-catalyzed intramolecular enyne cyclizations of alkyne-tethered cyclohexadienones have also been developed. In the presence of bipyridine-based chiral ligands, these reactions proceed with enantiomeric ratios of up to 81:19. core.ac.uk The substitution pattern on the cyclohexadienone core was found to significantly influence both the selectivity and efficiency of the reaction. core.ac.uk

Other transition metal-catalyzed desymmetrizations include conjugate additions of organometallic reagents, such as alkylzinc reagents, and silver-catalyzed cycloadditions. nih.gov

Table 3: Transition Metal-Catalyzed Desymmetrization of Prochiral Cyclohexadienones

| Metal/Catalyst System | Reaction Type | Substrate Type | Product | Enantioselectivity (ee/er) |

|---|---|---|---|---|

| Chiral bisphosphine-CuI / DIBAL-HMPA | Reduction | 4,4-Disubstituted 2,5-cyclohexadienone | Chiral 2-cyclohexenone | up to 97% ee |

| Chiral Rh-pincer complex | Reduction | 4,4-Disubstituted 2,5-cyclohexadienone | Chiral 2-cyclohexenone | up to 77% ee |

| Palladium / Bipyridine ligand | Intramolecular Enyne Cyclization | Alkyne-tethered cyclohexadienone | Bicyclic product | up to 81:19 er |

| Not specified | Heck Reaction | Not specified | Not specified | Not specified |

| Not specified | Conjugate Addition | Cyclohexadienone | Alkyl-adduct | Not specified |

Reaction Mechanisms and Kinetics of Cyclohexanone Transformations

Carbonyl Reactivity and Nucleophilic Additions

The electrophilic nature of the carbonyl carbon in cyclohexanone (B45756) makes it susceptible to attack by nucleophiles, leading to a diverse range of addition products. The following subsections explore key examples of these transformations.

The reaction of cyclohexanone with primary or secondary amines yields imines and enamines, respectively, which are crucial intermediates in organic synthesis. msu.edulibretexts.orgpearson.com

Enamine formation occurs when cyclohexanone reacts with a secondary amine. pearson.com Similar to imine formation, the initial step is the nucleophilic addition of the secondary amine to the carbonyl carbon to form a carbinolamine. libretexts.org This is followed by acid-catalyzed dehydration to form an iminium ion. libretexts.org However, since the nitrogen in the iminium ion lacks a proton, a proton is removed from an adjacent carbon atom (the α-carbon) to form the enamine, which contains a C=C double bond adjacent to the nitrogen atom. libretexts.org

The kinetics of enamine formation from cyclohexanone have been studied, and the reaction is found to follow second-order kinetics. ysu.edu The rate of formation is influenced by the nature of the secondary amine used. ysu.edu For instance, the reaction with morpholine (B109124) is significantly faster than with piperidine. ysu.edu This difference in rates can be attributed to the steric environments of the amines. ysu.edu The equilibrium of enamine formation from cyclohexanone has also been investigated, with an equilibrium constant (Keq) of approximately 0.8 determined for the reaction with a specific secondary amine in DMSO-d6. acs.org

Cyclohexanone, possessing α-hydrogens, can undergo self-condensation reactions like the aldol (B89426) and Claisen condensations, leading to the formation of new carbon-carbon bonds. doubtnut.comqiboch.com

The aldol condensation of cyclohexanone typically occurs under basic conditions. pearson.com A base, such as a hydroxide (B78521) ion, abstracts an α-hydrogen from one cyclohexanone molecule to form a resonance-stabilized enolate ion. vaia.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second cyclohexanone molecule. doubtnut.comvaia.com The resulting intermediate is a β-hydroxy ketone, specifically 1'-hydroxybi(cyclohexan)-2-one. vaia.com This aldol addition product can then undergo dehydration upon heating to form an α,β-unsaturated ketone. doubtnut.compearson.com The equilibrium of the aldol condensation of ketones generally favors the reactants due to steric hindrance in the product. vaia.com

The Claisen condensation is a reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgbyjus.com While the classic Claisen condensation involves esters, a related reaction is the Dieckmann condensation, which is an intramolecular reaction of a molecule containing two ester groups to form a cyclic β-keto ester. wikipedia.org The mechanism of the Claisen condensation involves the deprotonation of an α-hydrogen by a strong base to form an enolate ion. byjus.comyoutube.com This enolate then attacks the carbonyl carbon of a second ester molecule. pressbooks.pub The subsequent elimination of an alkoxide group from the tetrahedral intermediate leads to the formation of a β-keto ester. pressbooks.publibretexts.org A full equivalent of base is required because the final deprotonation of the β-keto ester product drives the equilibrium. pressbooks.pub

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds like cyclohexanone. pearson.com This process involves the conversion of the carbonyl group to an amine via an imine or enamine intermediate, which is then reduced. pearson.com

The reaction can be performed in a one-pot procedure. organicchemistrytutor.com The mechanism begins with the formation of an imine intermediate through the reaction of cyclohexanone with an amine, such as ammonia (B1221849) or a primary amine. pearson.comorganicchemistrytutor.com This imine is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a metal catalyst, to yield the corresponding amine. pearson.comorganicchemistrytutor.com For example, the reaction of cyclohexanone with dimethylamine (B145610) forms an imine intermediate that is subsequently reduced to N,N-dimethylcyclohexylamine. pearson.com The choice of reducing agent is crucial; sodium cyanoborohydride is mild enough to selectively reduce the iminium ion without reducing the initial ketone. organicchemistrytutor.com

The reductive amination of cyclohexanone can also be carried out in the gas phase over solid acid catalysts like zeolites Hβ and HY. researchgate.net In this case, the reaction follows a Langmuir-Hinshelwood pathway, where both cyclohexanone and ammonia adsorb onto the catalyst surface before reacting. researchgate.net The products can include cyclohexylamine (B46788) and N-cyclohexylcyclohexanimine. researchgate.net

Oxidation Reactions and Associated Mechanisms

Cyclohexanone can undergo various oxidation reactions, leading to the formation of lactones or other oxygenated products. These transformations can be achieved through both enzymatic and chemical methods.

The enzymatic Baeyer-Villiger oxidation of cyclohexanone is a noteworthy transformation catalyzed by cyclohexanone monooxygenase (CHMO), a bacterial flavoenzyme. nih.govontosight.ai This enzyme facilitates the insertion of an oxygen atom into the cyclohexanone ring to produce ε-caprolactone, a seven-membered cyclic ester. nih.govresearchgate.net

The catalytic mechanism of CHMO is complex and involves the use of NADPH and molecular oxygen as cosubstrates and FAD as a cofactor. wikipedia.orgresearchgate.net The process begins with the reduction of the enzyme-bound FAD by NADPH. wikipedia.org The reduced flavin then reacts with molecular oxygen to form a flavin-peroxide intermediate. researchgate.netqmul.ac.uk This peroxyflavin acts as a nucleophile and attacks the carbonyl carbon of the cyclohexanone substrate, forming a tetrahedral intermediate known as a Criegee intermediate. wikipedia.orgresearchgate.net A subsequent rearrangement of this intermediate leads to the formation of ε-caprolactone and the regeneration of the oxidized flavin cofactor. wikipedia.org

Kinetic studies have provided significant insights into the CHMO-catalyzed reaction. Steady-state kinetic assays have demonstrated a ter-ter mechanism for the enzyme. nih.govresearchgate.net Pre-steady-state kinetics have confirmed the involvement of a 4a-hydroperoxyflavin intermediate during catalysis. nih.govresearchgate.net The enzyme exhibits high regioselectivity and stereoselectivity, making it a valuable tool in asymmetric synthesis. ontosight.ai The kinetic parameters of CHMO have been determined, and the enzyme shows a high affinity for cyclohexanone. researchgate.netmdpi.com

Table 1: Steady-State Kinetic Parameters of Cyclohexanone Monooxygenase (CHMO)

| Substrate/Cofactor | KM (mM) | kcat (s-1) | kcat/KM (s-1mM-1) | Conditions | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | 0.002–0.1 | - | - | pH 7.7, 25 °C | mdpi.com |

| NADPH | 0.005–0.2 | - | - | pH 7.7, 25 °C | mdpi.com |

| 2-Hexanone | 0.0015 | 2.1 | - | pH 7.5, 30°C | researchgate.net |

| Cyclohexanone | - | 4.3 | - | - | researchgate.net |

Note: This table presents a selection of reported kinetic data. Direct comparison may be limited due to variations in experimental conditions.

Cyclohexanone can be oxidized by halogenating agents such as Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide. rjpbcs.compatsnap.com This reaction is typically carried out in an acidic medium. rjpbcs.com

The kinetics of the oxidation of cyclohexanone by Chloramine-T have been investigated. rjpbcs.comasianpubs.org The reaction exhibits pseudo-first-order dependence on the concentration of CAT when the ketone is in excess. rjpbcs.com The reaction rate increases with an increase in the substrate concentration, showing a first-order dependence on cyclohexanone. rjpbcs.com The order with respect to the hydrogen ion concentration is fractional. rjpbcs.com

The proposed mechanism suggests that the enol form of cyclohexanone is the reactive species. rjpbcs.com The rate of oxidation correlates with the enol content of the cyclic ketones. rjpbcs.com The reaction is believed to proceed through the formation of an intermediate complex between the enol form of the ketone and the active oxidizing species derived from Chloramine-T, which is likely hypochlorous acid (HOCl) formed from the hydrolysis of Chloramine-T in the acidic solution. patsnap.com This intermediate then decomposes to give the oxidation products, which have been identified as corresponding 1,2-hydroxyl ketones. rjpbcs.com

Table 2: Order of Reactivity in the Oxidation of Cyclic Ketones by Chloramine-T

| Cyclic Ketone | Relative Reactivity |

|---|---|

| Cyclohexanone | 1 |

| Cyclooctanone (B32682) | 2 |

| Cyclopentanone (B42830) | 3 |

| Cycloheptanone | 4 |

The order of reactivity is cyclohexanone > cyclooctanone > cyclopentanone > cycloheptanone, which corresponds to the decreasing order of their enol content. rjpbcs.com

Photocatalytic Oxidation Processes

Photocatalytic oxidation provides a green chemistry approach for chemical synthesis. In the context of cyclohexanone, it is more commonly studied as a product of cyclohexane (B81311) oxidation, but the mechanisms involved shed light on its stability and further conversion.

The photocatalytic oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (KA-oil) has been explored using various catalysts. rsc.org For instance, copper vanadates (CuV₂O₆, Cu₂V₂O₇, and Cu₅V₂O₁₀) have been used as photocatalysts, with Cu₅V₂O₁₀ showing the highest activity due to its suitable band structure and efficient electron transport. rsc.org Radical scavenger experiments confirm that hydroxyl radicals (˙OH) and photogenerated holes are key species in this process. rsc.org The photogenerated electrons can selectively promote the two-electron reduction of O₂, which helps to suppress the decomposition of cyclohexanone, thereby achieving high selectivity. rsc.org

Similarly, a C₃N₄/WO₃ Z-scheme heterojunction catalyst has been shown to efficiently convert cyclohexane into KA oil using water and O₂ under visible light. nih.gov The proposed mechanism involves the conversion of cyclohexane to a cyclohexyl radical by the action of ·OH. Subsequently, the superoxide (B77818) radical (·O₂⁻) converts the majority of the intermediate products into cyclohexanone. nih.gov The presence of water is critical, as it serves as the source for the reactive ·OH radicals, with higher water concentrations accelerating the oxidation of cyclohexane. nih.gov

Studies using TiO₂ as a photocatalyst suggest that the reaction may follow a Mars-van Krevelen mechanism. acs.orgacs.org In this pathway, the oxygen atom incorporated into the cyclohexanone product originates from the catalyst's surface (e.g., Ti-OH sites) rather than from dissolved molecular oxygen. acs.orgacs.org This was confirmed through isotopic labeling studies using ¹⁸O₂, where the resulting cyclohexanone was unlabeled, indicating the lattice oxygen's role. acs.org While the hydroxyl radical (•OH) was not directly detected, its involvement is inferred from the necessary formation of the cyclohexyl radical (C₆H₁₁•) as a precursor. mdpi.com

Mechanistic Studies of Cyclohexanol Oxidation to Cyclohexanone

The oxidation of cyclohexanol is a direct route to cyclohexanone and is often a subsequent step in the oxidation of cyclohexane. rsc.orgnih.gov Mechanistic studies using manganese porphyrin catalysts propose a pathway involving a high-valence active species, MnV(O)P. researchgate.net This species interacts with both the hydrogen of the cyclohexanol's hydroxyl group and the hydrogen on the adjacent carbon, forming a five-membered ring intermediate which then leads to the formation of cyclohexanone. researchgate.net

In broader cyclohexane oxidation systems, it is observed that cyclohexanol and cyclohexanone can form in parallel initially, but at longer reaction times, cyclohexanol is further oxidized to cyclohexanone. rsc.orgrsc.org This subsequent oxidation is a key factor in determining the final product ratio in industrial processes.

Kinetic and Mechanistic Aspects of Cyclohexane Oxidation

The oxidation of cyclohexane is a primary industrial method for producing cyclohexanone and cyclohexanol. The reaction kinetics and mechanisms are highly dependent on the catalyst and oxidant used.

Using metal–nitrogen-doped carbons (M-N-C) and zeolite-encapsulated metal phthalocyanine (B1677752) (MPC) catalysts with tert-butyl hydroperoxide (TBHP) as the oxidant, studies have shown that iron-containing catalysts are the most reactive. rsc.org The reaction exhibits apparent orders of less than one for both cyclohexane and TBHP, suggesting a surface-mediated reaction. rsc.org Density Functional Theory (DFT) calculations support a radical-mediated Eley–Rideal mechanism, primarily driven by tert-butoxy (B1229062) radicals formed at the metal site. rsc.org

A possible mechanism for the selective oxidation of cyclohexane over a VAlPO₄ berlinite (B1174126) catalyst with molecular oxygen involves the nucleophilic lattice oxygen of the catalyst attacking a carbon atom in cyclohexane to form cyclohexanol. nih.gov The vanadium in the catalyst is temporarily reduced, creating an oxygen vacancy that is subsequently refilled by oxygen from the gas phase, regenerating the catalyst. nih.gov Cyclohexanone is then formed through the further oxidation of the cyclohexanol intermediate. nih.gov

The ozonolysis of cyclohexane in the liquid phase is another route, which can proceed at ambient temperatures. bas.bg The kinetics of cyclohexanol and cyclohexanone formation have been investigated, with studies determining the rate constant at 20°C to be 0.009 L·mol⁻¹·s⁻¹ and the activation energy to be 57.6 kJ/mol. bas.bg

Table 1: Kinetic Data for Cyclohexane Oxidation over Various Catalysts

| Catalyst System | Oxidant | Key Findings | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| M-N-C (M = Fe, Mn, Co, Cu, Cr, Ni) | TBHP | Fe-containing catalysts are most reactive. Radical-mediated Eley-Rideal mechanism proposed. Reaction orders are less than one for both reactants. | ~50-70 (Varies with metal) | rsc.org |

| VAlPO₄ berlinite | O₂ | Mechanism involves nucleophilic lattice oxygen. Achieved 97.2% selectivity for KA oil. | Not specified | nih.gov |

| None (Ozonolysis) | O₃ | Rate constant at 20°C is 0.009 L·mol⁻¹·s⁻¹. | 57.6 | bas.bg |

| CuCl₂/AC | TBHP / O₂ | Radical reaction mechanism. Maximum conversion of 19.45% and cyclohexanone selectivity of 67.45% achieved. | Not specified | scielo.br |

Reduction Reactions and Mechanisms

The reduction of cyclohexanone to cyclohexanol is a fundamental transformation, often achieved through catalytic hydrogenation or bioinspired pathways.

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used method for reducing cyclohexanone. Density functional theory (DFT) calculations on the hydrogenation of cyclohexanone using a single-atom platinum catalyst supported on phosphomolybdate (Pt@Na₃PMA) have elucidated a potential mechanism. sciopen.com The study suggests that the co-adsorption of H₂ and cyclohexanone on the catalyst is thermally stable and proposes a catalytic cycle where the hydrogenation of the carbonyl oxygen atom is the rate-determining step. sciopen.com

Studies on Pt-Sn surface alloys reveal a strong temperature dependence on product selectivity. princeton.edu Below 400 K, cyclohexanol is the only product detected. princeton.edu However, at higher temperatures (425–500 K), the reaction shifts to produce cyclohexene (B86901) and cyclohexane, while at 600 K, a C12 coupling product, cyclohexylcyclohexene, is formed exclusively. princeton.edu

Transfer hydrogenation offers an alternative route that avoids the use of external hydrogen gas. mdpi.com Using a Ni/CNT catalyst and isopropanol (B130326) as a hydrogen source, phenol (B47542) can be converted to cyclohexanol. The mechanism suggests that phenol is first hydrogenated to cyclohexanone, which is then successively hydrogenated to cyclohexanol. mdpi.com

Table 2: Product Selectivity in Cyclohexanone Hydrogenation over Pt-Sn Alloys at Various Temperatures

| Temperature Range (K) | Primary Product(s) | Reference |

|---|---|---|

| 325–400 | Cyclohexanol | princeton.edu |

| 425–500 | Cyclohexene, Cyclohexane | princeton.edu |

| 600 | Cyclohexylcyclohexene | princeton.edu |

Bioinspired Reduction Pathways

Drawing inspiration from biological systems offers novel and green approaches to chemical reactions. The reduction of ketones can be achieved by mimicking the function of enzymes like ribonucleoside reductase. researchgate.net One such bioinspired method uses the disulfide radical anion of cysteine, (CysSSCys)•−, generated in water to reduce ketones to their corresponding alcohols. researchgate.net This process involves a photoinitiated radical chain reaction where the disulfide radical anion performs a one-electron reduction of the carbonyl group. researchgate.net

Another biomimetic strategy employs single-chain polymer nanoparticles (SCNPs) designed to mimic the catalytic activity of enzymes. csic.es These nanoparticles can be engineered with hydrophobic compartments that contain catalytic species, enabling enzyme-like organic chemistry, such as the reduction of cyclohexanone to cyclohexanol, to be performed in water. csic.es The synthesis of these nanomaterials is itself a bio-inspired process, often utilizing biomolecules like proteins or DNA as templates or reducing agents under mild, environmentally friendly conditions. rsc.org

Photochemical Reaction Pathways and Dynamics

The photochemistry of cyclohexanone is complex, involving multiple potential energy surfaces and rapid transformations upon absorption of UV light. uci.edumsu.edu On-the-fly molecular dynamics simulations have been used to predict the photoproducts and the timescales of their formation following excitation to the first singlet excited state (S1). uci.eduresearchgate.net

The primary and most dominant reaction channel, accounting for 87% of reactive trajectories in simulations, is ring-opening via the cleavage of the Cα-C bond (a Norrish Type I reaction). uci.edu This initial step occurs on an ultrafast timescale. uci.edu Following the ring-opening, several pathways are possible, leading to various products. uci.eduresearchgate.net

Ultrafast transient absorption spectroscopy studies in cyclohexane solution have identified several kinetic components common to cyclic ketones. rsc.org These include a prompt cleavage of the α-C–C bond in internally excited S1 molecules on a sub-picosecond timescale, vibrational cooling of these hot S1 molecules over several picoseconds, and a slower decay of the thermalized S1-state population on a timescale greater than 500 ps. rsc.org The thermalized S1 state can then decay through several competitive channels, including activated C-C bond fission, internal conversion to the ground state (S0), or intersystem crossing to the lowest triplet state (T1). rsc.org

Theoretical simulations have also predicted previously unknown reaction channels, such as H-atom detachment from the Cβ atom and the formation of an HCO radical along with a cyclopentyl radical. uci.edu The formation of 5-hexenal, previously thought to originate from the triplet state, was found to occur in under 100 ps, suggesting that reactions from the singlet state are dominant for this system on ultrafast timescales. uci.edu

Table 3: Predicted Photochemical Reaction Channels of Cyclohexanone from S1 State Simulations

| Reaction Channel | Description | Key Intermediates/Products | Reference |

|---|---|---|---|

| Norrish Type I Cleavage | Initial ring-opening via Cα-C bond fission. | Biradical intermediate | uci.edursc.org |

| Isomerization | Formation of a linear alkene. | 5-hexenal | uci.edu |

| H-atom Detachment | Novel predicted pathway involving hydrogen loss. | Cyclohexanone radical | uci.edu |

| Radical Formation | Novel predicted pathway involving fragmentation. | HCO radical, Cyclopentyl radical | uci.edu |

Kinetic Studies and Reaction Rate Determination

The rates of cyclohexanone transformations are investigated using various kinetic models and experimental techniques. These studies are crucial for understanding reaction mechanisms and optimizing conditions for industrial processes.

In many reactions involving cyclohexanone, the kinetics can be simplified to a pseudo-first-order model. This approximation is applicable when the concentration of one reactant is significantly higher than the others, causing its concentration to remain effectively constant throughout the reaction. rjpbcs.com

For example, in the oxidation of cyclohexanone by Chloramine-T in an acid medium, when the concentration of cyclohexanone is much greater than that of Chloramine-T, the reaction exhibits a pseudo-first-order dependence on the concentration of Chloramine-T. rjpbcs.com Similarly, the kinetics of the ester hydrolysis of ethyl cyclohexanone-2-carboxylate can be studied under pseudo-first-order conditions. acs.orgnih.gov The gas-phase reaction of cyclohexanone with chlorine atoms also follows a pseudo-first-order decay process for the chlorine atom concentration. umich.edu In catalytic studies, the hydrogenation of phenol to produce cyclohexanone is often analyzed using a pseudo-first-order approximation. rsc.org

The pseudo-first-order rate constant (k') is determined by plotting the natural logarithm of the concentration of the limiting reactant versus time, which should yield a straight line. This simplification allows for easier determination of the reaction's dependence on other factors like temperature or catalyst concentration.

For heterogeneously catalyzed reactions of cyclohexanone, the Langmuir-Hinshelwood (L-H) model is frequently employed to describe the kinetics. akjournals.com This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of reactant molecules onto active sites before they react. akjournals.comrsc.org

The L-H mechanism has been successfully applied to various cyclohexanone transformations:

Hydrogenation: In the gas-phase hydrogenation of cyclohexanone over platinum-based catalysts, a Langmuir-Hinshelwood mechanism where weakly and dissociatively adsorbed hydrogen reacts with strongly adsorbed cyclohexanone is consistent with the observed negative reaction order in cyclohexanone. princeton.edu

Dimerization: The kinetics of the reversible dimerization of cyclohexanone over a γ-alumina catalyst were modeled using an L-H mechanism. akjournals.comresearchgate.netakjournals.com The rate-determining step was identified as the surface reaction between two adsorbed and activated cyclohexanone molecules. researchgate.netakjournals.com

Dehydrogenation of Cyclohexanol: In the formation of cyclohexanone via the dehydrogenation of cyclohexanol, kinetic data were fitted to various L-H models to identify the rate-determining step. niscpr.res.in The most suitable model involved a dual-site surface reaction with negligible adsorption of the products, cyclohexanone and hydrogen. niscpr.res.in

The resulting rate equations from L-H models can be complex, but they provide valuable insight into the surface chemistry, including the roles of reactant adsorption, surface reaction, and product desorption.

The apparent activation energy (Ea) is a critical kinetic parameter that describes the temperature dependence of a reaction rate, as defined by the Arrhenius equation. It is determined experimentally by measuring reaction rates at different temperatures. Numerous studies have reported Ea values for various transformations of cyclohexanone, which vary significantly depending on the specific reaction, catalyst, and conditions.

For instance, in the catalytic hydrogenation of cyclohexanone over a Pt(111) surface, the apparent activation energy was determined to be 16.2 kcal/mol (approximately 67.8 kJ/mol). princeton.eduresearchgate.net This value was found to decrease when using Pt-Sn alloy catalysts, indicating enhanced catalytic activity. princeton.eduresearchgate.net In the selective hydrogenation of phenol to cyclohexanone, reported Ea values can be as high as 55–70 kJ/mol, although introducing air into the system can dramatically lower this to 8.2 kJ/mol. sciengine.com The self-condensation (dimerization) of cyclohexanone over a perfluorosulfonic acid resin catalyst was found to have an apparent activation energy of 54 kJ/mol. researchgate.netroyalsocietypublishing.org

| Reaction | Catalyst/Conditions | Apparent Activation Energy (Ea) | Reference |

|---|---|---|---|

| Hydrogenation | Pt(111) | 16.2 kcal/mol (~67.8 kJ/mol) | princeton.eduresearchgate.net |

| Hydrogenation | (2x2) Sn/Pt(111) alloy | 13.4 kcal/mol (~56.1 kJ/mol) | princeton.eduresearchgate.net |

| Hydrogenation | (√3×√3)R30° Sn/Pt(111) alloy | 12.4 kcal/mol (~51.9 kJ/mol) | princeton.eduresearchgate.net |

| Dimerization (Self-condensation) | HRF5015 (perfluorosulfonic acid resin) | 54 kJ/mol | researchgate.netroyalsocietypublishing.org |

| Hydrogenation of Phenol to Cyclohexanone | Pd(111)/Al2O3 with air | 8.2 kJ/mol | sciengine.com |

| Hydrogenation of Phenol to Cyclohexanone | Pd(1 wt%)/TiO2 | 46 kJ/mol | niscpr.res.in |

Mentioned Compounds

| Compound Name |

|---|

| Cyclohexanone |

| Carbon Monoxide |

| Chloramine-T |

| Ethyl cyclohexanone-2-carboxylate |

| Hydrogen |

| Phenol |

| Cyclohexanol |

Advanced Spectroscopic and Analytical Investigations of Cyclohexanone

Vibrational Spectroscopy (Infrared, Raman) for Structural and Mechanistic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural details and monitoring the mechanistic pathways of reactions involving cyclohexanone (B45756). These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of bonds and their environment.

In the solid state, cyclohexanone exhibits polymorphism, with different crystalline phases observed at varying temperatures. soton.ac.uk Low-temperature IR and Raman spectroscopic studies have been instrumental in characterizing these phases. acs.org The spectra of phase I are characterized by broad and featureless bands, indicating a high degree of disorder. acs.org Upon transitioning to phase III at lower temperatures, the vibrational bands become sharper and more defined, reflecting a more ordered crystalline structure. acs.org

The assignment of specific vibrational modes in the IR and Raman spectra of cyclohexanone and its derivatives has been a subject of detailed investigation. acs.orgcdnsciencepub.com Density functional theory (DFT) calculations have been employed to predict vibrational spectra, which show excellent agreement with experimental data, allowing for unambiguous assignment of fundamental vibrations. acs.org For instance, the characteristic carbonyl (C=O) stretching vibration in cyclohexanone is a strong indicator of its presence and electronic environment.

Vibrational spectroscopy is also crucial for studying reaction mechanisms. For example, in the photocatalytic oxidation of cyclohexane (B81311), in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to track the formation of cyclohexanone and subsequent byproducts on the catalyst surface. utwente.nl Similarly, the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, a precursor for nylon-6, has been studied using vibrational spectroscopy to understand the role of hydrogen bonding and structural changes during the reaction. soton.ac.uk

Table 1: Selected Vibrational Frequencies for Cyclohexanone

| Vibrational Mode | Frequency (cm⁻¹) (Phase III, 57 K) acs.org |

|---|---|

| CH₂ Stretch | 2955 (IR), 2954 (Raman) |

| CH₂ Stretch | 2933 (IR), 2932 (Raman) |

| C=O Stretch | 1705 (IR), 1704 (Raman) |

| CH₂ Scissor | 1450 (IR), 1449 (Raman) |

| Ring Vibration | 1269 (IR), 1268 (Raman) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of cyclohexanone and its derivatives in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of atoms within the molecule.

The ¹H NMR spectrum of cyclohexanone at room temperature typically shows a complex multiplet for the methylene (B1212753) protons due to the rapid chair-chair interconversion of the cyclohexane ring. vanderbilt.edu This conformational flexibility averages the signals of the axial and equatorial protons. vanderbilt.edu However, at low temperatures, this interconversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons. vanderbilt.edu

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon appearing at a characteristic downfield chemical shift. The chemical shifts of the other carbon atoms in the ring provide insights into their electronic environment. sigmaaldrich.com Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons, further aiding in structural elucidation. nih.govnp-mrd.org HSQC experiments show correlations between directly bonded protons and carbons, while HMBC reveals longer-range couplings (over two or three bonds). nih.gov

NMR is also invaluable for analyzing reaction mixtures and identifying products. For instance, in the hydrogenation of cyclohexanone, NMR can be used to quantify the conversion to cyclohexanol (B46403) by monitoring the disappearance of the ketone signal and the appearance of signals corresponding to the alcohol. researchgate.net Similarly, in the study of the Beckmann rearrangement of cyclohexanone oxime, ¹⁵N NMR has been used to detect key intermediates like nitrilium ions. researchgate.net

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Cyclohexanone

| Nucleus | Atom Position | Chemical Shift (ppm) bmrb.io |

|---|---|---|

| ¹³C | C1 (C=O) | 212.6 |

| ¹³C | C2, C6 | 41.5 |

| ¹³C | C3, C5 | 27.1 |

| ¹³C | C4 | 25.2 |

| ¹H | H2, H6 | 2.32 |

| ¹H | H3, H5 | 1.86 |

| ¹H | H4 | 1.72 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.uk For cyclohexanone, the most significant electronic transition is the n → π* transition of the carbonyl group. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the C=O double bond. masterorganicchemistry.com

This n → π* transition in cyclohexanone typically results in a weak absorption band in the UV region, around 280-300 nm. masterorganicchemistry.com The low intensity of this absorption is because the transition is formally forbidden by symmetry rules. shu.ac.uk The exact position and intensity of the absorption maximum can be influenced by the solvent polarity. shu.ac.uk In addition to the n → π* transition, a much stronger π → π* transition occurs at a shorter wavelength, typically below 200 nm. masterorganicchemistry.com

Analysis of the vibrational fine structure of the electronic absorption spectrum can provide information about the vibrational frequencies of the molecule in its excited state. mcmaster.camcmaster.ca The study of the near-ultraviolet absorption spectra of cyclohexanone and its deuterated isotopomers has allowed for the determination of the geometries of the ground and first excited states. mcmaster.ca These studies have revealed that in the excited state, the oxygen atom is bent out of the plane of the adjacent carbon atoms. mcmaster.ca

In Situ Spectroscopic Techniques (e.g., ATR-FTIR) for Real-Time Mechanistic Understanding

In situ spectroscopic techniques are powerful for monitoring chemical reactions in real-time, providing valuable insights into reaction mechanisms, intermediates, and catalyst behavior under actual reaction conditions. ntu.edu.sgresearchgate.net Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful in situ method for studying reactions at the solid-liquid or solid-gas interface. utwente.nlutwente.nl

In the context of cyclohexanone, in situ ATR-FTIR has been employed to study its formation during the photocatalytic oxidation of cyclohexane over TiO₂ catalysts. utwente.nlacs.org By monitoring the IR spectra of the catalyst surface during the reaction, researchers can observe the appearance of the characteristic C=O stretching band of cyclohexanone, confirming its formation as a primary product. acs.org This technique also allows for the detection of other surface-adsorbed species, such as intermediates and byproducts like carboxylates and carbonates, which can lead to catalyst deactivation. utwente.nlacs.org

The photocatalytic oxidation of cyclohexanol to cyclohexanone has also been investigated using in situ ATR-FTIR. utwente.nl These studies have helped to elucidate the reaction mechanism and have shown that cyclohexanol can be selectively converted to cyclohexanone with minimal formation of deactivating species under optimized conditions. utwente.nl The real-time data obtained from in situ spectroscopy is crucial for developing kinetic models that can predict the rate of product formation as a function of various reaction parameters. utwente.nl

Chromatographic Methods for Reaction Product Analysis

Chromatographic methods, particularly gas chromatography (GC), are essential for the separation, identification, and quantification of products in reactions involving cyclohexanone. scielo.brscielo.brresearchgate.net GC is widely used to analyze the complex mixtures that can result from the oxidation or hydrogenation of cyclohexanone and its precursors. rsc.orgoup.comoup.combibliotekanauki.pl

In the industrial production of adipic acid, which involves the oxidation of cyclohexanone, GC is a key analytical tool for monitoring the reaction progress and determining the yield and purity of the final product. bibliotekanauki.pl Methods have been developed for the quantitative analysis of multi-phase product mixtures from the catalytic oxidation of cyclohexane, where cyclohexanone is a key intermediate. oup.comoup.com These methods often involve derivatization of the analytes to improve their volatility and thermal stability for GC analysis. oup.comoup.com

Similarly, in the hydrogenation of cyclohexanone to produce cyclohexanol, GC is used to determine the conversion of the starting material and the selectivity to the desired product. scielo.brscielo.brresearchgate.net Solid-phase microextraction (SPME) coupled with GC and flame ionization detection (FID) has been developed as a simple and rapid method for analyzing the products of electrocatalytic hydrogenation of cyclohexanone. scielo.brscielo.brresearchgate.net GC coupled with mass spectrometry (GC-MS) is also frequently used to identify unknown intermediates and byproducts in these reactions, providing a more complete picture of the reaction pathways. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cyclohexanone |

| Cyclohexanol |

| Cyclohexane |

| Adipic acid |

| ε-Caprolactam |

| Cyclohexanone oxime |

| Benzene |

| Toluene |

| Cyclopentanone (B42830) |

| Carbon dioxide |

| Water |

| Aniline |

| Caprolactam |

| Cyclohexyl hydroperoxide |

| Caproic acid |

| Succinic acid |

| Glutaric acid |

| Phenol (B47542) |

| Formic acid |

| Valeric acid |

| Benzoic acid |

| Oxalic acid |

| Malonic acid |

| Tetrahydrofuran |

| Acetic acid |

| Methanol |

| Sulfuric acid |

| Potassium hydroxide (B78521) |

| Triphenylphosphine |

Theoretical and Computational Chemistry Studies of Cyclohexanone

Quantum Chemical Calculations (DFT, HF, Semiempirical Methods)

Molecular Conformation and Tautomerism Studies

Computational chemistry provides significant insights into the conformational preferences and tautomeric equilibria of cyclohexanone (B45756). The molecule predominantly exists in a non-planar conformation to alleviate the angle strain that would be present in a flat hexagonal ring. wikipedia.org

Molecular Conformation: The most stable conformation of cyclohexanone is the chair form. wikipedia.orgacs.org Density functional theory (DFT) calculations have been employed to determine the relative energies of different conformers. These studies have located two primary minima on the potential energy surface: the chair and the twist-boat conformations. The introduction of the carbonyl group into the cyclohexane (B81311) ring reduces the energy difference between the chair and twist-boat forms by approximately half compared to cyclohexane itself. acs.org The twist-boat conformer is distorted towards a boat conformation. acs.org Computational studies indicate that an axial alkyl substituent can lead to a local flattening of the cyclohexane ring. acs.org

| Conformer | Relative Energy (kJ mol-1) | Computational Method Reference |

|---|---|---|

| Chair | 0.0 | acs.org |

| Twist-Boat | 14.4 | acs.org |

Keto-Enol Tautomerism: Cyclohexanone exists in equilibrium between its keto form and its enol tautomer, cyclohex-1-en-1-ol. This equilibrium, known as keto-enol tautomerism, is fundamental to its reactivity. researchgate.net Computational studies, including both PM3 and DFT methods, have consistently shown that the keto form is significantly more stable and thus more abundant at equilibrium. scispace.com The enol content of cyclohexanone is predicted to be greater than that of cyclopentanone (B42830) or acetone. scispace.com

Theoretical calculations have determined the energy difference between the two tautomers. DFT studies suggest the keto form is more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The activation energy for the tautomerization process has also been calculated, providing a quantitative measure of the energy barrier for the interconversion. For instance, one study calculated an activation energy of 65.10 kJ/mol for the process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (for substituted cyclohexanones)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For substituted cyclohexanones, 3D-QSAR models have been developed to predict their therapeutic potential and guide the design of new, more potent analogs. nih.gov

These models are built by correlating molecular descriptors (numerical representations of chemical structure) with measured biological activity, such as the half-maximal inhibitory concentration (IC₅₀). acs.org The process involves aligning the structures of the substituted cyclohexanone derivatives and using statistical methods like Comparative Molecular Field Analysis (CoMFA) to build a predictive model. mdpi.com

A notable application of QSAR for this class of compounds is in the design of 2,6-diarylidene cyclohexanone analogs as potential inhibitors of pyridoxal (B1214274) kinase for the treatment of leishmaniasis. nih.gov In one such study, a 3D-QSAR model was developed that showed high predictive power, enabling the design of new analogs with potentially enhanced activity. nih.gov The quality of a QSAR model is assessed by several statistical parameters, including the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| R2 | 0.9777 | Indicates a strong correlation between the model's predictions and the observed data. |

| Q2LOO (Leave-one-out) | 0.6592 | Demonstrates good internal predictive ability of the model. |

| F-test value | 105.028 | Indicates high statistical significance of the regression model. |

Data derived from a study on pyridoxal kinase inhibitors. nih.gov

These QSAR studies provide valuable insights into the structure-activity relationships, highlighting which structural features of the substituted cyclohexanone scaffold are crucial for biological activity. mdpi.com

Mechanistic Insights Derived from Computational Approaches

Computational chemistry serves as a powerful tool to elucidate the detailed mechanisms of chemical reactions involving cyclohexanone. By modeling reactants, transition states, and products, researchers can map out reaction pathways and calculate activation energies, providing a deeper understanding than what is often possible through experimental methods alone.

One area of significant computational investigation is the photochemistry of cyclohexanone. Theoretical modeling using on-the-fly molecular dynamics has been used to explore the potential energy surfaces of its electronically excited states. nih.gov These studies aim to understand the ring-opening mechanism that occurs after photoexcitation, predicting the product distribution and the timescales of these photochemical processes. nih.gov

Another example is the computational study of cyclohexanone's role as a co-initiator in the thermal homo-polymerization of monomers like methyl acrylate (B77674) and methyl methacrylate. Using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), researchers have explored various potential mechanisms, such as the Mayo and α-position hydrogen transfer mechanisms. scispace.com These calculations help identify the most likely initiation pathways by determining transition-state geometries and activation barriers, explaining the experimentally observed increase in monomer conversion in the presence of cyclohexanone. scispace.com

Furthermore, computational methods have been applied to understand enzymatic reactions, such as the oxidation of cyclohexanone by dehydrogenase enzymes. Through a combination of experimental and computational approaches, the reaction mechanism, including the formation of enol and enolate intermediates, has been elucidated. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged species. libretexts.orgwolfram.com

The MEP map is color-coded to represent different regions of electrostatic potential. Typically, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. researchgate.net Intermediate potential regions are represented by colors like green and yellow. wolfram.com This visualization is invaluable for predicting how a molecule will interact with other molecules, such as in non-covalent interactions and chemical reactions. ucsb.edu

For the cyclohexanone molecule, an MEP analysis would reveal a distinct charge distribution:

Negative Potential (Red): The most electron-rich region is concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This site is susceptible to electrophilic attack.

Positive Potential (Blue): Electron-poor regions are located around the hydrogen atoms, particularly the alpha-hydrogens adjacent to the carbonyl group, making them susceptible to nucleophilic attack or abstraction by a base.

Neutral Potential (Green): The hydrocarbon ring structure would exhibit a relatively neutral electrostatic potential.

The MEP provides a robust prediction of intermolecular interaction sites, helping to explain phenomena like hydrogen bonding and the initial steps of nucleophilic addition to the carbonyl group. ucsb.edu

Derivatization and Applications in Complex Molecule Synthesis

Cyclohexanone (B45756) as a Versatile C2/C6 Building Block in Organic Synthesis

Cyclohexanone serves as a fundamental precursor in the industrial production of polymers, particularly nylons. atamanchemicals.comnih.gov Approximately half of the global supply of cyclohexanone is converted into adipic acid, a key monomer for nylon 6,6. The other half is used to produce cyclohexanone oxime, the precursor to caprolactam, which is the monomer for nylon 6. atamanchemicals.comnih.gov

The synthetic versatility of cyclohexanone stems from the reactivity of the carbonyl group and the adjacent α-carbons (C2 and C6). The α-protons are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of new functional groups at the C2 and C6 positions. This reactivity is central to many carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, α-amination of cyclohexanone provides access to α-amino ketones, which are important precursors for biologically relevant compounds. researchgate.net

Formation of Nitrogen-Containing Derivatives

The reaction of cyclohexanone with nitrogen-based nucleophiles leads to a variety of important derivatives that are themselves valuable intermediates in synthesis.

Cyclohexanone reacts with hydroxylamine (B1172632) in a condensation reaction to form cyclohexanone oxime. wikipedia.orgscribd.com This reaction is a nucleophilic addition-elimination process where the nitrogen of hydroxylamine attacks the carbonyl carbon of cyclohexanone. scribd.comacs.org

The most significant application of cyclohexanone oxime is its rearrangement to ε-caprolactam, the monomer for nylon 6. This transformation is known as the Beckmann rearrangement and is typically catalyzed by strong acids like sulfuric acid. wikipedia.org

Reaction Scheme: Oxime Formation and Beckmann Rearrangement

| Reactant(s) | Product(s) | Reaction Name | Significance |

|---|---|---|---|

| Cyclohexanone, Hydroxylamine | Cyclohexanone Oxime | Oximation | Intermediate for Nylon 6 production. wikipedia.orgscribd.com |

| Cyclohexanone Oxime, Acid Catalyst | ε-Caprolactam | Beckmann Rearrangement | Production of Nylon 6 monomer. wikipedia.org |

Cyclohexanone readily reacts with secondary amines, such as pyrrolidine, piperidine, or morpholine (B109124), to form an enamine. pearson.comlibretexts.org This reaction, often catalyzed by an acid, involves the formation of an iminium ion intermediate which then deprotonates at the α-carbon. chemistrysteps.com Enamines are neutral, stable, and highly effective nucleophiles at the α-carbon. libretexts.orgchemistrysteps.com

The Stork enamine synthesis, developed by Gilbert Stork, utilizes enamines as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. ucla.eduopenstax.org For example, the enamine of cyclohexanone can react with methyl vinyl ketone to form a 1,5-diketone after hydrolysis. ucla.eduopenstax.org Enamines also undergo SN2 reactions with alkyl halides (alkylation) and nucleophilic acyl substitution with acid chlorides (acylation). chemistrysteps.comresearchgate.net These reactions provide a powerful method for C-C bond formation under milder conditions than traditional enolate chemistry. chemistrysteps.com

Stork Enamine Reaction Example

| Step | Reactants | Product | Description |

|---|---|---|---|

| 1. Enamine Formation | Cyclohexanone, Secondary Amine (e.g., Pyrrolidine) | Enamine | Formation of a nucleophilic enamine. pearson.comlibretexts.org |

| 2. Michael Addition | Enamine, α,β-Unsaturated Ketone (e.g., But-3-en-2-one) | Michael Adduct | C-C bond formation at the β-carbon of the enone. ucla.eduopenstax.org |

| 3. Hydrolysis | Michael Adduct, Aqueous Acid | 1,5-Diketone | Regeneration of the ketone functionality. openstax.org |

The reaction between cyclohexanone and a primary amine results in the formation of an imine (also known as a Schiff base). operachem.comnih.gov This reversible condensation reaction requires the removal of water to drive the equilibrium toward the product. nih.gov

Imines are versatile intermediates. The C=N double bond can be reduced to form secondary amines, a process known as reductive amination. pearson.com This is a significant transformation in organic synthesis for creating amines from ketones. pearson.com Imines can also act as electrophiles and react with various nucleophiles. For example, the reaction of imines with allyltributylstannane (B1265786) can produce homoallylic amines. Additionally, imines can participate in multicomponent reactions, such as the Mannich-type reaction, to build complex molecular scaffolds like piperidin-4-ones. nih.gov

Carbon-Carbon Bond Forming Reactions Involving Cyclohexanone

Cyclohexanone and its derivatives are key substrates in reactions that construct new rings, providing access to polycyclic systems found in many natural products like steroids and terpenoids. juniperpublishers.comunacademy.com

Robinson Annulation: Discovered by Robert Robinson in 1935, the Robinson annulation is a powerful method for forming a six-membered ring. wikipedia.orgchemistnotes.com It involves a Michael addition of a ketone enolate (from cyclohexanone, for example) to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation to close the ring. wikipedia.orgchemistnotes.comnrochemistry.com The final product is an α,β-unsaturated ketone within a newly fused ring system. juniperpublishers.com This reaction has been instrumental in the total synthesis of complex natural products, including steroids and terpenoids. unacademy.comwikipedia.org The synthesis of cortisone, for instance, utilizes the Robinson annulation. unacademy.comaakash.ac.in